1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol . This compound belongs to the class of sulfonamide-based compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide typically involves the reaction of N-cyclopropylpyrrolidine with benzyl chloride in the presence of a base, followed by sulfonation with a sulfonyl chloride . The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide has several scientific research applications:
Mechanism of Action
1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. The compound binds to the zinc ion in the active site of CAIX, preventing the binding of the substrate and inhibiting the enzyme activity. This inhibition leads to a decrease in the production of bicarbonate and protons, which are important for cancer cell survival and proliferation.
Comparison with Similar Compounds
1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide can be compared with other sulfonamide-based compounds, such as:
N-benzyl-N-cyclopropylsulfonamide: Similar structure but lacks the pyrrolidine ring.
N-cyclopropylpyrrolidine-3-sulfonamide: Similar structure but lacks the benzyl group.
N-benzylpyrrolidine-3-sulfonamide: Similar structure but lacks the cyclopropyl group.
Properties
IUPAC Name |
1-benzyl-N-cyclopropylpyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,15-13-6-7-13)14-8-9-16(11-14)10-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSNANVCEHGGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.